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Compound of Interest

Compound Name: CGK733

Cat. No.: B1684126 Get Quote

For researchers in oncology, cell biology, and drug discovery, understanding the specificity of

kinase inhibitors is paramount. This guide provides a comparative analysis of CGK733, a

compound initially identified as an inhibitor of the phosphoinositide 3-kinase-related kinase

(PIKK) family, with a focus on its cross-reactivity with key members of this kinase family. The

PIKK family, which includes ATM, ATR, DNA-PK, mTOR, and SMG-1, are crucial regulators of

cellular processes such as DNA damage repair and cell cycle progression, making them

attractive targets for therapeutic intervention.

The Controversy Surrounding CGK733's Primary
Targets
CGK733 was first described as a potent inhibitor of both Ataxia-Telangiectasia Mutated (ATM)

and ATM and Rad3-related (ATR) kinases, with a reported IC50 value of approximately 200 nM

for both.[1][2] However, the initial study reporting these findings was later retracted, leading to

uncertainty regarding the compound's precise molecular pharmacology.[2][3] Subsequent

research has yielded conflicting results. For instance, one study demonstrated that CGK733, at

a concentration of 10 μM, did not inhibit the ionizing radiation-induced phosphorylation of ATM

or the UV-induced phosphorylation of ATR substrates in H460 human lung cancer cells.[3][4]

This has created a complex landscape for researchers evaluating CGK733 for their studies.
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Due to the conflicting reports and the retracted primary literature, comprehensive and validated

data on the cross-reactivity of CGK733 against a full panel of PIKK family kinases is scarce. To

provide a framework for comparison, the following table summarizes the reported inhibitory

concentrations (IC50) of CGK733 against ATM and ATR, alongside those of other more

selective, well-characterized PIKK inhibitors. This contextualizes the potency and selectivity

that is typically sought for inhibitors of this family.

Kinase Target CGK733 IC50 (nM)
Comparative
Inhibitor

Comparative
Inhibitor IC50 (nM)

ATM
~200 (Retracted Data)

[1][2]
KU-55933 13[5]

No inhibition at 10,000

nM[3][4]
AZD0156 0.58[5]

ATR
~200 (Retracted Data)

[1][2]
VE-821 26[5]

No inhibition at 10,000

nM[3][4]
AZ20 5[6]

DNA-PK Data Not Available CC-115 13[7]

mTOR Data Not Available Torin 2 2.1[6]

SMG-1 Data Not Available Wortmannin 60[8]

Note: The IC50 values for CGK733 are presented with the important caveat that the primary

source was retracted and later studies have failed to replicate the inhibitory activity at relevant

concentrations.

PIKK Signaling in the DNA Damage Response
The following diagram illustrates a simplified signaling cascade for the DNA damage response

(DDR), highlighting the central roles of ATM, ATR, and DNA-PK. These kinases are activated

by different types of DNA lesions and, in turn, phosphorylate a host of downstream effector

proteins to orchestrate cell cycle arrest, DNA repair, or apoptosis.
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Caption: Simplified PIKK signaling in response to DNA damage.

Experimental Protocols
To assess the inhibitory activity of a compound like CGK733 against PIKK family kinases, a

standard experimental approach is an in vitro kinase assay. The general workflow for such an

assay is outlined below.

General In Vitro Kinase Inhibition Assay Protocol
Reagents and Preparation:

Recombinant full-length active PIKK enzyme (e.g., ATM, ATR/ATRIP complex).

Kinase-specific substrate (e.g., a peptide derived from a known phosphorylation target).
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ATP (Adenosine triphosphate), typically used at a concentration around its Km for the

specific kinase.

Kinase assay buffer (containing components like Tris-HCl, MgCl2, DTT).

Test compound (CGK733) serially diluted in DMSO.

Detection reagents (e.g., phosphospecific antibody or ADP detection kit).

Assay Procedure:

The kinase reaction is typically performed in a 96-well or 384-well plate format.

The recombinant kinase is pre-incubated with varying concentrations of the inhibitor

(CGK733) or DMSO (vehicle control) in the kinase assay buffer for a defined period (e.g.,

15-30 minutes) at room temperature.

The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled

temperature (e.g., 30°C).

The reaction is terminated by the addition of a stop solution (e.g., EDTA) or by proceeding

directly to the detection step.

Detection and Data Analysis:

The amount of phosphorylated substrate (or ADP produced) is quantified. This can be

achieved through various methods, such as:

ELISA-based: Using a phosphospecific antibody to detect the phosphorylated substrate.

Luminescence-based (e.g., ADP-Glo™): Measuring the amount of ADP generated,

which is proportional to kinase activity.[9]

Fluorescence-based: Using fluorescently labeled substrates or antibodies.
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The signal from each concentration of the inhibitor is normalized to the control (DMSO-

treated) wells.

The normalized data is then plotted against the logarithm of the inhibitor concentration,

and the IC50 value is determined by fitting the data to a dose-response curve.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Kinase Reaction

Data Analysis

Prepare serial dilutions
of CGK733 in DMSO

Pre-incubate kinase
with CGK733 or DMSO

Prepare kinase, substrate,
and ATP solutions

Initiate reaction with
ATP and substrate

Incubate at 30°C

Terminate reaction

Quantify substrate
phosphorylation or ADP production

Normalize data to controls

Plot dose-response curve
and calculate IC50

Click to download full resolution via product page

Caption: General workflow for an in vitro kinase inhibition assay.
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Conclusion
The available evidence on the inhibitory activity and cross-reactivity of CGK733 against the

PIKK family of kinases is inconclusive. The initial promising reports of potent ATM and ATR

inhibition have been called into question by the retraction of the original study and subsequent

contradictory findings.[1][2][3][4] Researchers considering the use of CGK733 as a PIKK

inhibitor should exercise caution and are encouraged to independently validate its activity in

their experimental systems. For studies requiring high selectivity, other well-characterized

inhibitors with validated potency against specific PIKK family members may represent more

reliable alternatives. The continued development of novel, potent, and selective PIKK inhibitors

remains a high priority in the field of cancer therapeutics.

Need Custom Synthesis?
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To cite this document: BenchChem. [CGK733 and the PIKK Family: A Guide to Cross-
Reactivity and Specificity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684126#cross-reactivity-of-cgk733-with-other-pikk-
family-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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